Cas no 72100-51-7 (3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-)

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl)-, is a specialized heterocyclic compound featuring a thiophene core substituted with a nitrile group, an amino group, a benzoyl moiety, and a morpholine ring. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple functional groups allows for selective modifications, enabling its use as a key intermediate in the development of bioactive molecules. Its morpholine and benzoyl substituents enhance solubility and stability, facilitating further derivatization. The compound’s well-defined reactivity profile ensures consistent performance in synthetic applications, particularly in the construction of complex heterocyclic frameworks.
3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- structure
72100-51-7 structure
Product name:3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-
CAS No:72100-51-7
MF:C16H15N3O2S
Molecular Weight:313.374
CID:3301371
PubChem ID:1489052

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- 化学的及び物理的性質

名前と識別子

    • 3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-
    • 4-AMINO-5-BENZOYL-2-MORPHOLINO-3-THIOPHENECARBONITRILE
    • 4-amino-5-benzoyl-2-(morpholin-4-yl)thiophene-3-carbonitrile
    • 4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
    • 9P-414S
    • 4-amino-5-benzoyl-2-morpholin-4-ylthiophene-3-carbonitrile
    • AE-641/11289565
    • 4-amino-5-benzoyl-2-(4-morpholinyl)-3-thiophenecarbonitrile
    • SCHEMBL4487982
    • 72100-51-7
    • AKOS005103742
    • MFCD01237392
    • Oprea1_768100
    • インチ: InChI=1S/C16H15N3O2S/c17-10-12-13(18)15(14(20)11-4-2-1-3-5-11)22-16(12)19-6-8-21-9-7-19/h1-5H,6-9,18H2
    • InChIKey: GKMONTGZZRQGJM-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 313.08849790Da
  • 同位素质量: 313.08849790Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 3

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-50mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
50mg
¥1226.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-25mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
25mg
¥1417.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-20mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
20mg
¥1117.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-5mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
5mg
¥661.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-100mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
100mg
¥2048.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-1mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
1mg
¥428.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-2mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
2mg
¥495.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650926-10mg
4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile
72100-51-7 98%
10mg
¥882.00 2024-05-02

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- 関連文献

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-に関する追加情報

Introduction to 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) and Its Significance in Modern Chemical Biology

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl), identified by its CAS number 72100-51-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its thiophene core functionalized with a nitrile group, an amino group, and a benzoyl moiety linked to a morpholine ring, exhibits a unique structural framework that lends itself to diverse biological activities. The compound's intricate architecture makes it a valuable scaffold for the development of novel therapeutic agents targeting various physiological pathways.

The significance of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) lies in its potential applications across multiple domains of medicinal chemistry. Recent advancements in the field have highlighted its utility as a precursor in the synthesis of bioactive molecules with promising pharmacological properties. Specifically, the presence of the thiophene ring, a well-documented pharmacophore in drug discovery, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction is further modulated by the electron-withdrawing nature of the nitrile group and the electron-donating effects of the amino and morpholine substituents.

One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex derivatives. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the 4-amino position and the 5-benzoyl moiety have been explored to fine-tune biological activity. These modifications often lead to compounds with improved efficacy and reduced toxicity, aligning with current trends in drug development that emphasize precision and minimal side effects.

Recent studies have demonstrated the potential of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) in addressing critical therapeutic challenges. In particular, its derivatives have shown promise in preclinical models as inhibitors of kinases and other enzymes implicated in cancer progression. The benzoyl group, in particular, has been identified as a key element in enhancing binding interactions with target proteins, thereby increasing the compound's pharmacological potency. Additionally, the morpholine ring contributes to solubility and metabolic stability, factors that are crucial for drug-like properties.

The synthesis of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a thiophene precursor, followed by introducing the nitrile group and subsequent modifications at the 4-amino and 5-benzoyl positions. The integration of the morpholine ring completes the molecular structure, resulting in a compound that is both structurally complex and biologically relevant. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in industrial applications.

The chemical biology community has also explored the role of this compound in understanding molecular mechanisms underlying various diseases. By studying its interactions with biological targets, researchers can gain insights into disease pathways and identify new therapeutic opportunities. For example, derivatives of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) have been investigated for their potential anti-inflammatory properties, suggesting their utility in conditions such as arthritis and autoimmune disorders. The ability to modulate these pathways through small molecule intervention underscores the importance of compounds like this one in modern medicine.

In conclusion,3-Thiophenecarbonitrile, CAS no72100-51-7, stands out as a versatile and significant molecule in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications across drug discovery pipelines, from scaffold hopping to target-based optimization. As research continues to uncover new biological functions and synthetic strategies for this compound,3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(4-morpholinyl) will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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